2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid
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Overview
Description
2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a carboxylic acid moiety in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid typically involves the cyclization of 2-nitro-4-methylacetanilide. This process can be achieved through various methods, including:
Reduction and Cyclization: The reduction of 2-nitro-4-methylacetanilide followed by cyclization to form the benzimidazole ring.
Condensation Reactions: Using 1,2-diaminobenzene derivatives with carboxylic acids or their derivatives under acidic or basic conditions to form the benzimidazole core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Alcohol Derivatives: Formed by the reduction of the carboxylic acid group.
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
DNA Intercalation: The aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
2-Methylbenzimidazole: Lacks the nitro and carboxylic acid groups, resulting in different chemical properties.
4-Nitrobenzimidazole: Lacks the methyl and carboxylic acid groups, affecting its reactivity and applications.
Benzimidazole-6-carboxylic Acid: Lacks the methyl and nitro groups, leading to variations in biological activity.
Uniqueness: 2-Methyl-4-nitrobenzimidazole-6-carboxylic Acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H7N3O4 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-methyl-7-nitro-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-4-10-6-2-5(9(13)14)3-7(12(15)16)8(6)11-4/h2-3H,1H3,(H,10,11)(H,13,14) |
InChI Key |
UVPBCQHSNIWHFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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